molecular formula C17H14ClN3O3 B4979094 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B4979094
M. Wt: 343.8 g/mol
InChI Key: WARSKNAMDMKPIA-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic molecules containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This compound features a chlorophenyl group and a methoxyphenyl group attached to the oxadiazole ring, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Core: : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Introduction of Substituents: : The chlorophenyl and methoxyphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves:

  • Catalysts: : Specific catalysts are used to enhance the reaction rates and selectivity.

  • Purification: : The final product is purified through crystallization, distillation, or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can reduce nitro groups to amines.

  • Substitution: : Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Products include carboxylic acids and ketones.

  • Reduction: : Amines are common products of reduction reactions.

  • Substitution: : The nature of the substituent determines the major products.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: : It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

This compound is compared with other oxadiazole derivatives, highlighting its uniqueness:

  • Similar Compounds: : Other oxadiazole derivatives with different substituents.

  • Uniqueness: : The presence of the chlorophenyl and methoxyphenyl groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-7-5-13(6-8-14)19-16(22)10-15-20-17(24-21-15)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARSKNAMDMKPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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